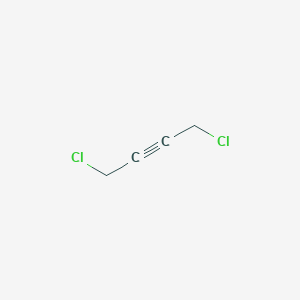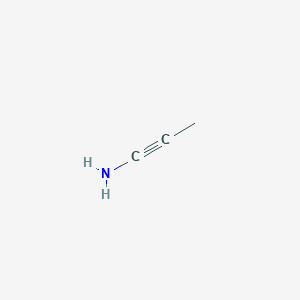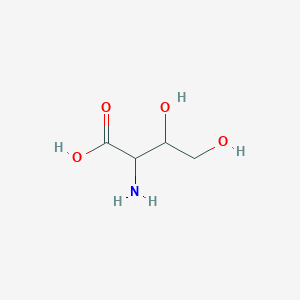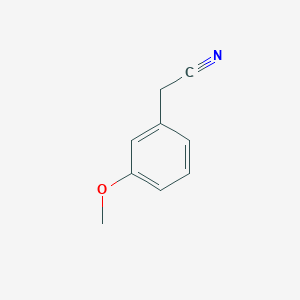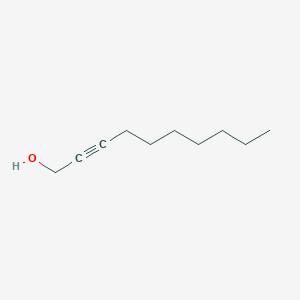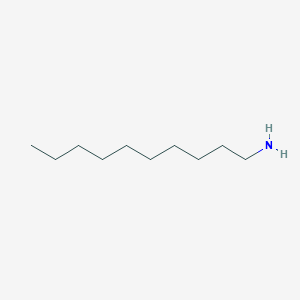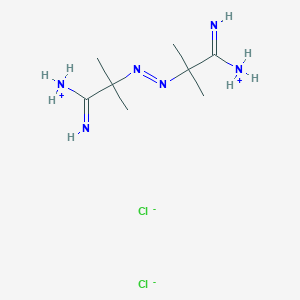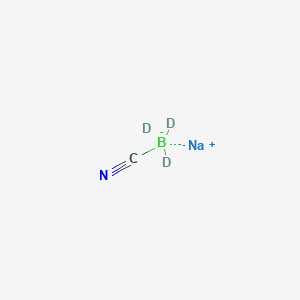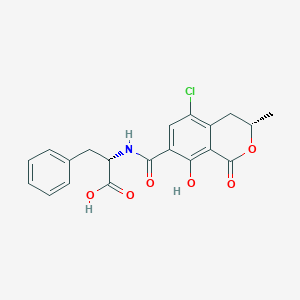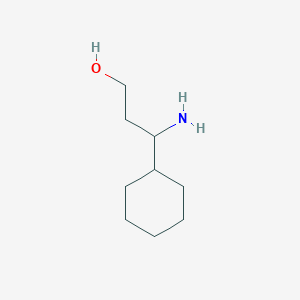
3-Amino-3-cyclohexyl-propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis Methodologies : The synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, a compound related to 3-Amino-3-cyclohexyl-propan-1-ol, has been demonstrated. This synthesis involves fragment-coupling using 1-hydroxy-1H-benzotriazole and 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride, indicating a complex multi-step process for constructing related compounds (Abele, Seiler, & Seebach, 1999).
Cyclization Processes : Research on 3-(p-methylphenyl)propan-1-ol, a structurally similar compound, revealed cyclization via aryl radical cation and alkoxyl radical intermediates, demonstrating complex reaction pathways that may be relevant to 3-Amino-3-cyclohexyl-propan-1-ol synthesis (Goosen, McCleland, & Rinaldi, 1993).
Molecular Structure Analysis
- X-Ray Crystallography : The molecular structure of related β-oligopeptides, derived from similar synthetic routes, has been examined using X-ray crystallography. This technique could potentially reveal the detailed molecular structure of 3-Amino-3-cyclohexyl-propan-1-ol, including bond angles and conformation (Abele et al., 1999).
Chemical Reactions and Properties
- Reactivity with Other Compounds : The synthesis of compounds like 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols, which share a similar backbone to 3-Amino-3-cyclohexyl-propan-1-ol, involves reactions with a variety of functional groups, indicating potential reactivity of 3-Amino-3-cyclohexyl-propan-1-ol with different chemical moieties (Large & Smith, 1982).
Physical Properties Analysis
- Solubility and Stability : The solubility and stability of compounds structurally similar to 3-Amino-3-cyclohexyl-propan-1-ol can be studied using IR spectroscopy and NMR measurements, which provide insights into the compound's behavior in different solvents and under varying temperature conditions (Abele et al., 1999).
Chemical Properties Analysis
- Chemical Transformations : The ability of related compounds to undergo transformations, such as cyclization and formation of complex structures, can shed light on the chemical properties and potential reactivity of 3-Amino-3-cyclohexyl-propan-1-ol in various chemical reactions (Goosen et al., 1993).
Aplicaciones Científicas De Investigación
Synthesis and Dendrimer Applications
3-Amino-3-cyclohexyl-propan-1-ol has been utilized in the synthesis of poly(ether imine) dendrimers. A synthetic strategy involving a trifunctional monomer derived from 3-amino-propan-1-ol led to the construction of dendrimers with various functional groups at their peripheries. These dendrimers, particularly those with carboxylic acid terminations, exhibited non-toxic properties, making them suitable for biological applications (Krishna et al., 2005).
Molecular Recognition
Optically pure derivatives of 3-amino-3-cyclohexyl-propan-1-ol have been employed as chiral solvating agents for molecular recognition. These compounds facilitated the differentiation of isomers using NMR and fluorescence spectroscopy, demonstrating their potential in analytical chemistry for identifying and quantifying isomeric compounds (Khanvilkar & Bedekar, 2018).
Enzymatic Transesterification
Enzymatic transesterification methods using lipase have been applied to compounds within the structural family of 3-amino-3-cyclohexyl-propan-1-ol, providing a pathway for optical resolution. This approach highlights the compound's relevance in stereoselective synthesis, offering advantages in producing enantiomerically pure substances (Kresze & Sabuni, 1987).
Corrosion Inhibition
Tertiary amines derived from 3-amino-3-cyclohexyl-propan-1-ol have been synthesized and evaluated for their performance as corrosion inhibitors on carbon steel. These compounds demonstrated anodic inhibition by forming a protective layer on the metal surface, indicating their potential use in materials science and engineering to prevent corrosion (Gao, Liang, & Wang, 2007).
Safety And Hazards
The compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements associated with it are H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage . The precautionary statements are P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310, suggesting that protective gloves should be worn, and if swallowed or if it gets in the eyes, medical advice should be sought .
Propiedades
IUPAC Name |
3-amino-3-cyclohexylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c10-9(6-7-11)8-4-2-1-3-5-8/h8-9,11H,1-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIIZXNMNKIITF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588718 |
Source


|
| Record name | 3-Amino-3-cyclohexylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-cyclohexylpropan-1-ol | |
CAS RN |
109647-95-2 |
Source


|
| Record name | 3-Amino-3-cyclohexylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-3-cyclohexylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

